

# Cyclodiol (ZK-115194): An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cyclodiol**

Cat. No.: **B108581**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cyclodiol** (developmental code name: ZK-115194) is a synthetic steroidal estrogen that was the subject of research in the 1990s.<sup>[1]</sup> As a derivative of estradiol, its structure is distinguished by an ethano bridge between the C14 $\alpha$  and C17 $\alpha$  positions.<sup>[1]</sup> Although it demonstrated potent estrogenic activity, **Cyclodiol** was never commercially marketed. This guide provides a comprehensive overview of its basic properties, leveraging available scientific and patent literature.

## Physicochemical Properties

**Cyclodiol** is a white to off-white crystalline solid. Its core chemical identity is that of a modified estradiol molecule.

Table 1: Chemical and Physical Properties of **Cyclodiol** (ZK-115194)

| Property          | Value                                                                                                                                                        | Source                  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
| IUPAC Name        | (8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-14,17-ethanocyclopenta[a]phenanthren-17-ol                                   | Inferred from structure |
| Synonyms          | ZK-115194, Cycloestradiol, 14 $\alpha$ ,17 $\alpha$ -Ethano-17 $\beta$ -estradiol, 14 $\alpha$ ,17 $\alpha$ -Ethanoestra-1,3,5(10)-triene-3,17 $\beta$ -diol | [1]                     |
| Molecular Formula | C <sub>20</sub> H <sub>26</sub> O <sub>2</sub>                                                                                                               |                         |
| Molecular Weight  | 298.42 g/mol                                                                                                                                                 |                         |
| CAS Number        | 116229-13-1                                                                                                                                                  |                         |
| Boiling Point     | 473.4°C at 760 mmHg                                                                                                                                          |                         |
| LogP              | 4.14                                                                                                                                                         |                         |
| Vapor Pressure    | 9.08E-10mmHg at 25°C                                                                                                                                         |                         |

## Pharmacological Profile

**Cyclodiol** is a potent agonist of the estrogen receptor alpha (ER $\alpha$ ), with a binding affinity and transactivational capacity comparable to the endogenous ligand, estradiol.

## Mechanism of Action

As an estrogen receptor agonist, **Cyclodiol** mimics the action of estradiol. It binds to and activates estrogen receptors, which are ligand-activated transcription factors. This binding initiates a cascade of molecular events that modulate the expression of target genes. The primary known target of **Cyclodiol** is the estrogen receptor alpha (ER $\alpha$ ). Upon binding, the receptor likely undergoes a conformational change, dimerizes, and translocates to the nucleus where it interacts with estrogen response elements (EREs) on the DNA to regulate gene transcription.[2][3][4]

## Pharmacodynamics

The primary pharmacodynamic effect of **Cyclodiol** is its high-affinity binding to the human estrogen receptor  $\alpha$  (ER $\alpha$ ).

Table 2: Pharmacodynamic Properties of **Cyclodiol** (ZK-115194)

| Parameter                                             | Value                   | Notes                        | Source |
|-------------------------------------------------------|-------------------------|------------------------------|--------|
| Relative Binding Affinity (RBA) for human ER $\alpha$ | 100%                    | Relative to Estradiol (100%) | [1]    |
| Transactivational Capacity at ER $\alpha$             | Similar to Estradiol    | [1]                          |        |
| Potency (subcutaneous injection)                      | Comparable to Estradiol | [1]                          |        |
| Genotoxicity                                          | Similar to Estradiol    | [1]                          |        |

No specific binding affinity data (Ki or IC50) for ER $\beta$  has been found in publicly available literature.

## Pharmacokinetics

Pharmacokinetic studies of **Cyclodiol** have been conducted in postmenopausal women.

Table 3: Pharmacokinetic Parameters of **Cyclodiol** (ZK-115194) in Postmenopausal Women

| Parameter                       | Value                | Dosing                       | Source |
|---------------------------------|----------------------|------------------------------|--------|
| Absolute Bioavailability (Oral) | $33 \pm 19\%$        | Single 240 $\mu$ g oral dose | [5]    |
| Elimination Half-life           | $28.7 \pm 9.6$ hours | Intravenous administration   | [5]    |

## Experimental Protocols

While the exact protocols for the studies on **Cyclodiol** (ZK-115194) are not publicly available, the following represent standard methodologies for the key assays mentioned in the literature.

### Estrogen Receptor Competitive Binding Assay (Generic Protocol)

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

- Preparation of ER-containing cytosol: Uteri from ovariectomized rats or recombinant human ER $\alpha$  are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
- Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [ $^3$ H]-estradiol) is incubated with the ER-containing cytosol in the presence of varying concentrations of the unlabeled test compound (**Cyclodiol**).
- Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.
- Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC<sub>50</sub>) is determined. The relative binding affinity (RBA) is calculated as: (IC<sub>50</sub> of Estradiol / IC<sub>50</sub> of Test Compound)  $\times$  100.

### Estrogen Receptor Transactivation Assay (Generic Protocol)

This assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

- Cell Culture: A human cell line (e.g., MCF-7 breast cancer cells, which endogenously express ER $\alpha$ , or a HeLa cell line stably transfected with the human ER $\alpha$  gene) is cultured in

an appropriate medium. The cells are also stably transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

- Compound Treatment: The cells are treated with varying concentrations of the test compound (**Cyclodiol**) or a vehicle control. A positive control, such as estradiol, is also included.
- Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.
- Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
- Data Analysis: The transcriptional activity is expressed as a fold induction over the vehicle control. A dose-response curve is generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

## Synthesis

A specific, detailed synthesis protocol for  $14\alpha,17\alpha$ -ethano- $17\beta$ -estradiol (**Cyclodiol**) is not readily available in the peer-reviewed literature. However, a German patent (DE3838779A1) describes the synthesis of  $14\alpha,17\alpha$ -ethano-estratrienes, the core structure of **Cyclodiol**.<sup>[6]</sup> The general approach involves the modification of an existing steroid precursor.

## Visualizations

### Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Estrogen Receptor Alpha (ER $\alpha$ ) Signaling Pathway activated by **Cyclodiol**.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for in vitro characterization of **Cyclodiol**.

## Conclusion

**Cyclodiol** (ZK-115194) is a potent synthetic estrogen with a pharmacological profile very similar to that of estradiol, particularly in its high affinity for the estrogen receptor alpha. Its development did not proceed to market, and as such, a complete public record of its properties and the specific experimental details of its characterization are limited. This guide consolidates

the available information to provide a foundational understanding of this compound for scientific and drug development professionals.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclodiol [medbox.iiab.me]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor alpha - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. DE3838779A1 - 14 (ALPHA), 17 (ALPHA) ETHANO ESTRATRIENE - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Cyclodiol (ZK-115194): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108581#cyclodiol-zk-115194-basic-properties\]](https://www.benchchem.com/product/b108581#cyclodiol-zk-115194-basic-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)